![molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8](/img/structure/B1670972.png)
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
概要
説明
DSR 6434は、Toll様受容体7(TLR7)の強力かつ選択的なアゴニストです。それは、インビトロおよびインビボ研究の両方で、有意な抗腫瘍効果を示しています。 この化合物は、免疫エフェクター細胞を活性化し、癌治療における放射線療法の有効性を高める能力で知られています .
準備方法
DSR 6434の合成経路には、6-アミノ-2-(ブチルアミノ)-9-[(6-[2-(ジメチルアミノ)エトキシ]-3-ピリジニル)メチル]-7,9-ジヒドロ-8H-プリン-8-オンの調製が含まれます。 反応条件は、通常、溶媒としてジメチルスルホキシド(DMSO)を使用し、溶解性を高めるために超音波処理を伴います . DSR 6434の工業的生産方法は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で入手できます .
化学反応の分析
DSR 6434は、主にToll様受容体7との結合反応を起こします。 DSR 6434がTLR7に結合すると、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)が活性化され、これが免疫応答を刺激します . この化合物は、通常の条件下では、有意な酸化、還元、または置換反応を起こしません。 TLR7との反応から生成される主な生成物は、活性化された受容体複合体であり、これが下流の免疫シグナル伝達経路をトリガーします .
科学研究への応用
DSR 6434は、科学研究で幅広く応用されています。
科学的研究の応用
DSR 6434 has been identified as an agonist of toll-like receptor 7 (TLR7), which plays a crucial role in the immune response by recognizing viral RNA and initiating the production of interferons . This characteristic suggests its potential use in immunotherapy and antiviral treatments.
Potential Therapeutic Applications
- Antiviral Activity : As a TLR7 agonist, DSR 6434 may enhance immune responses against viral infections, making it a candidate for antiviral therapies.
- Cancer Treatment : The compound has shown promise in preclinical studies as an anticancer agent. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Neurological Disorders : Research indicates that compounds structurally related to DSR 6434 can influence neurochemical pathways, potentially aiding in the treatment of neurological disorders .
Comparison with Related Compounds
A comparative analysis of structurally similar compounds highlights the distinct properties of DSR 6434:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminoadenine | Contains an amino group at position 2 | Primarily used in genetic studies |
7-Methylxanthine | Methyl group at position 7 | Known for its role as a caffeine metabolite |
9-Methylpurine | Methyl group at position 9 | Used as a mutagen and in cancer research |
These comparisons underline the unique biological activities attributed to DSR 6434 due to its specific functional groups and structural complexity.
Case Studies and Research Findings
Research on Mannich bases, a class of compounds that includes DSR 6434, has demonstrated their utility in various therapeutic contexts:
- Anticancer Studies : A review of Mannich bases indicated that many exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing enhanced potency compared to standard chemotherapeutics like 5-fluorouracil . For instance, certain Mannich bases derived from acetophenones displayed increased cytotoxicity towards hepatocellular carcinoma (HepG2) and lung carcinoma (SK-LU-1) cell lines.
- Neuropharmacological Applications : Investigations into the neuropharmacological effects of similar compounds revealed their potential in modulating neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety disorders .
作用機序
DSR 6434は、Toll様受容体7に結合することでその効果を発揮します。 この結合は、NF-κBの活性化につながり、これがサイトカインやその他の免疫メディエーターの産生を刺激します . 関連する分子標的には、TLR7とNF-κBなどの下流のシグナル伝達分子が含まれます .
類似化合物の比較
DSR 6434は、TLR7に対する高い選択性と効力において独特です。類似の化合物には以下のようなものがあります。
テルラトリモド(MEDI9197): 抗腫瘍活性を持つ別のTLR7/8アゴニスト.
CL264: 自然免疫シグナルに関する研究で使用されるTLR7の選択的アゴニスト.
モトリモド(VTX-378): 有意な免疫調節効果を持つTLR8の特異的アゴニスト.
DSR 6434は、その強力な抗腫瘍効果と高い水溶性から、研究と潜在的な治療的応用の両方において価値のある化合物です .
類似化合物との比較
DSR 6434 is unique in its high selectivity and potency for TLR7. Similar compounds include:
Telratolimod (MEDI9197): Another TLR7/8 agonist with antitumor activity.
CL264: A selective agonist of TLR7 used in studies about innate immune signals.
Motolimod (VTX-378): A specific TLR8 agonist with significant immunomodulatory effects.
DSR 6434 stands out due to its strong antitumor effects and high water solubility, making it a valuable compound for both research and potential therapeutic applications .
生物活性
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, commonly referred to as DSR 6434, is a compound recognized for its potent biological activity as an agonist of Toll-like receptor 7 (TLR7). This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H28N8O2
- Molecular Weight : 400.48 g/mol
- CAS Number : 1059070-10-8
- Solubility : Soluble in DMSO and dimethyl formamide at approximately 10 mg/ml .
DSR 6434 functions primarily as a TLR7 agonist, activating immune responses by stimulating various immune effector cells. The compound induces significant production of pro-inflammatory cytokines and chemokines, including:
- CXCL10
- IL-12p70
- IFN-γ
- TNF-α
The effective concentration (EC50) for TLR7 activation is approximately 7.2 nM to 7.9 nM .
In Vitro Studies
In laboratory settings, DSR 6434 has demonstrated the ability to activate immune cells effectively. Specifically, it has been shown to induce the production of several key immune mediators in splenocytes isolated from Tlr7 wild-type mice but not in Tlr7-deficient mice, confirming its specific action on TLR7 .
In Vivo Studies
Research indicates that DSR 6434 exhibits significant anti-tumor properties:
- Tumor Volume Reduction : In murine models of colorectal carcinoma (CT26), administration of DSR 6434 at a dose of 0.1 mg/kg resulted in reduced tumor volumes and increased survival rates.
- Metastasis Suppression : The compound has also been shown to decrease the number of metastases in KHT murine fibrosarcoma models.
- Radiation Therapy Enhancement : DSR 6434 enhances the efficacy of ionizing radiation therapy in solid tumor models, suggesting potential applications in combination therapies for cancer treatment .
Data Table: Summary of Biological Effects
Biological Activity | In Vitro Effect | In Vivo Effect |
---|---|---|
TLR7 Activation | EC50 = 7.2 - 7.9 nM | Not applicable |
Cytokine Production | Induces CXCL10, IL-12p70, IFN-γ | Not applicable |
Tumor Volume Reduction | Not applicable | Significant reduction in CT26 model |
Metastasis Suppression | Not applicable | Decreased metastases in KHT model |
Radiation Therapy Enhancement | Not applicable | Potentiates effects in solid tumors |
Case Studies and Research Findings
- Adlard et al. (2014) reported that DSR 6434 significantly potentiates the effects of ionizing radiation on tumor growth, indicating its potential as a therapeutic agent in cancer treatment .
- Nakamura et al. (2013) synthesized various derivatives of TLR agonists and highlighted the efficacy of DSR 6434 as a potent TLR7 agonist with favorable solubility characteristics for therapeutic applications .
- A recent study by Negussie et al. (2022) explored the use of drug-eluting immunobeads incorporating DSR 6434 for targeted cancer therapies, showcasing its versatility in immunomodulation strategies .
特性
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
Record name | DSR-6434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSR-6434 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DSR-6434?
A1: DSR-6434 is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].
Q2: What is the impact of DSR-6434 administration on the tumor microenvironment?
A2: Studies have shown that DSR-6434 administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, DSR-6434 treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].
Q3: What challenges are associated with the systemic administration of DSR-6434 and other TLR7 agonists?
A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].
Q4: How does the dosing schedule of DSR-6434 impact its anti-tumor activity?
A4: Research indicates that frequent DSR-6434 administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.
Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to DSR-6434?
A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after DSR-6434 administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].
Q6: Has DSR-6434 shown efficacy in combination with other cancer therapies?
A6: Yes, research indicates that DSR-6434 can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].
Q7: What are the potential advantages of DSR-6434 compared to other TLR7 agonists?
A7: While direct comparisons are limited in the provided literature, DSR-6434 exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, DSR-6434 induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。